molecular formula C15H18F3NO4 B1304343 3-Tert-butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-propionic acid CAS No. 477849-00-6

3-Tert-butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-propionic acid

Cat. No. B1304343
CAS RN: 477849-00-6
M. Wt: 333.3 g/mol
InChI Key: WJMVMQYNFZQHGW-UHFFFAOYSA-N
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Description

3-Tert-butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-propionic acid, also known as N-tert-butoxycarbonyl-3-(4-trifluoromethylphenyl)-beta-alanine, is a chemical compound with the molecular formula C15H18F3NO4 . It has a molecular weight of 333.31 g/mol . The compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that this compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in peptide synthesis, suggesting that its targets could be enzymes or receptors involved in peptide-related biochemical pathways .

Mode of Action

It’s known that tert-butyloxycarbonyl-protected amino acids, like this compound, are used in peptide synthesis . They typically interact with their targets by forming bonds with other amino acids, leading to the creation of peptides .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides . The proposed mechanism includes the formation of a phosphonium intermediate and an acyloxyphosphonium from the protected amino acid anion of the compound . This process leads to the formation of dipeptides .

Pharmacokinetics

As a tert-butyloxycarbonyl-protected amino acid, it’s likely that its bioavailability and pharmacokinetics would be influenced by factors such as its size, charge, and the presence of the protecting group .

Result of Action

The primary result of the action of this compound is the formation of dipeptides . Dipeptides are two amino acids linked by a single peptide bond. They play crucial roles in various biological processes, including cell signaling and metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These solubility characteristics can affect how the compound interacts with its environment and its targets .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMVMQYNFZQHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134500
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-propionic acid

CAS RN

477849-00-6
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477849-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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